molecular formula C20H19N3O3 B2618569 N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-methylisoxazole-3-carboxamide CAS No. 955753-77-2

N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2618569
CAS No.: 955753-77-2
M. Wt: 349.39
InChI Key: CRESQBXCHSKGJZ-UHFFFAOYSA-N
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Description

N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoindole core, which is known for its biological activity, coupled with an isoxazole moiety, which adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-methylisoxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoindole core, which is achieved through a cyclization reaction of an appropriate precursor. This is followed by the introduction of the butyl group through alkylation. The isoxazole ring is then constructed via a cycloaddition reaction, and the final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve the use of automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-methylisoxazole-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Due to its potential therapeutic properties, it is investigated for its efficacy in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-oxo-2H-chromene-3-carboxamide
  • N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
  • (E)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(thiophen-2-yl)acrylamide

Uniqueness

What sets N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-methylisoxazole-3-carboxamide apart from similar compounds is its specific combination of the benzoindole and isoxazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(1-butyl-2-oxobenzo[cd]indol-6-yl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-3-4-10-23-17-9-8-15(21-19(24)16-11-12(2)26-22-16)13-6-5-7-14(18(13)17)20(23)25/h5-9,11H,3-4,10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRESQBXCHSKGJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C3C(=C(C=C2)NC(=O)C4=NOC(=C4)C)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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